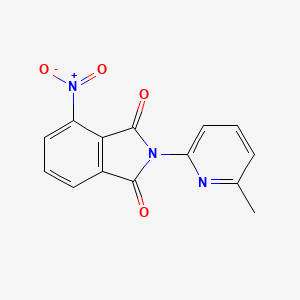
2-(6-methyl-2-pyridinyl)-4-nitro-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-(6-Methyl-2-pyridinyl)-4-nitro-1H-isoindole-1,3(2H)-dione often involves multicomponent reactions or cascade processes. For example, a related compound, 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione, was unexpectedly synthesized through a multi-step process starting from o-nitrobenzoyl sarcosine, acetoacetanilide, and ethylamine, showcasing the complexity and unpredictability of synthetic pathways in this chemical domain (Angelov et al., 2023).
Molecular Structure Analysis
The molecular structure of compounds in this category is often confirmed through techniques like X-ray crystallography, NMR, and Hirshfeld surface analysis. For instance, a related compound's structure was elucidated using single-crystal X-ray diffraction, highlighting intricate details like inter and intra-molecular hydrogen bonds, which stabilize both molecular and crystal structures (Prathap et al., 2017).
Chemical Reactions and Properties
The reactivity and chemical properties of such compounds are explored through various reactions, including aminocarbonylation, which offers a route to a class of heterocycles. This method showcases the compound's versatility in forming different functional groups while tolerating various substituents (Worlikar & Larock, 2008).
Physical Properties Analysis
Physical properties, including thermal, optical characteristics, and crystal structure, provide insights into the stability and applicability of these compounds. For instance, thermal analysis techniques like DSC, DTA, and TGA, along with UV–vis-NIR spectroscopic methods, are used to characterize these aspects, revealing good transparency in the UV, visible, and NIR regions, which could be beneficial for NLO applications (Prathap et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents and the formation of complexes with metals, are crucial for understanding the compound's applications. For example, the formation of complexes with Co(II), Ni(II), Cu(II), and Zn(II) has been reported, indicating the compound's ability to coordinate with metals and possibly its role in biological systems (Vendan et al., 2010).
Propiedades
IUPAC Name |
2-(6-methylpyridin-2-yl)-4-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4/c1-8-4-2-7-11(15-8)16-13(18)9-5-3-6-10(17(20)21)12(9)14(16)19/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVHWGRZTWOHBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-methylpyridin-2-yl)-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(2-morpholinylcarbonyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5617829.png)
![1-methyl-4-[(5-nitro-2-furyl)methyl]-1,4-diazepane](/img/structure/B5617833.png)
![N-benzyl-1-ethyl-N-[(3-methyl-2-pyridinyl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5617836.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4-(1H-pyrazol-1-yl)butanamide](/img/structure/B5617847.png)

![N'-((3S*,4R*)-4-isopropyl-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-pyrrolidinyl)-N,N-dimethylurea](/img/structure/B5617861.png)
![N-[4-(1H-benzimidazol-1-ylcarbonyl)phenyl]acetamide](/img/structure/B5617872.png)

![5-[2-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]pyridin-2-amine](/img/structure/B5617896.png)
![2-ethyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5617902.png)
![ethyl 5-ethyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5617922.png)